molecular formula C21H42N2 B14386502 1,1'-(Undecane-1,2-diyl)dipiperidine CAS No. 89632-12-2

1,1'-(Undecane-1,2-diyl)dipiperidine

Cat. No.: B14386502
CAS No.: 89632-12-2
M. Wt: 322.6 g/mol
InChI Key: FEJHHDIKILOKSZ-UHFFFAOYSA-N
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Description

1,1’-(Undecane-1,2-diyl)dipiperidine is an organic compound characterized by the presence of two piperidine rings connected via an undecane chain

Preparation Methods

The synthesis of 1,1’-(Undecane-1,2-diyl)dipiperidine typically involves the reaction of piperidine with an undecane derivative. One common method includes the use of N-chloroethyl piperidine hydrochloride and thiodiglycol in the presence of sodium hydroxide and N,N-dimethylformamide (DMF). The reaction is carried out at elevated temperatures, followed by extraction and purification steps to obtain the desired product .

Chemical Reactions Analysis

1,1’-(Undecane-1,2-diyl)dipiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,1’-(Undecane-1,2-diyl)dipiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Undecane-1,2-diyl)dipiperidine involves its interaction with molecular targets, primarily through the piperidine rings. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1,1’-(Undecane-1,2-diyl)dipiperidine can be compared with other similar compounds, such as:

The uniqueness of 1,1’-(Undecane-1,2-diyl)dipiperidine lies in its specific chain length and the presence of two piperidine rings, which confer distinct chemical and physical properties.

Properties

CAS No.

89632-12-2

Molecular Formula

C21H42N2

Molecular Weight

322.6 g/mol

IUPAC Name

1-(1-piperidin-1-ylundecan-2-yl)piperidine

InChI

InChI=1S/C21H42N2/c1-2-3-4-5-6-7-10-15-21(23-18-13-9-14-19-23)20-22-16-11-8-12-17-22/h21H,2-20H2,1H3

InChI Key

FEJHHDIKILOKSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CN1CCCCC1)N2CCCCC2

Origin of Product

United States

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